3-Pyrrolidinyl 2-chloroacetate hydrochloride
Overview
Description
3-Pyrrolidinyl 2-chloroacetate hydrochloride, also known as PCAH, is a compound with potential uses in the pharmaceutical industry. It has a molecular weight of 200.06 g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C6H11Cl2NO2 . The pyrrolidine ring is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Binding Mode Analysis in Drug Development
A study by (Vaz, McLean, & Pelton, 1998) focused on the binding mode of a compound similar to 3-Pyrrolidinyl 2-chloroacetate hydrochloride. Using Comparative Molecular Field Analysis (CoMFA), the research evaluated how well different proposed binding modes explain the structure-activity relationship in Factor Xa inhibition. This kind of research is crucial in understanding how drugs interact with biological targets, guiding the development of new therapeutics.
Synthesis Methods
Tsui and Wood (1979) investigated the synthesis of compounds related to this compound. Their work, (Tsui & Wood, 1979), described methods for preparing various pyrrolidine- and piperidine-alkanoic acid hydrochlorides. These synthetic methods are fundamental for creating the building blocks of more complex molecules used in pharmaceuticals and research.
Structural and Magnetic Properties
Research by (Yong, Zhang, & She, 2013) studied the structural and magnetic properties of hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radical, a compound related to this compound. Understanding these properties can have implications in material science and electronics.
Hydrolysis and Structural Characterization
Misra et al. (2011) conducted a study on the hydrolysis of aryltellurium trichlorides using 2-pyrrolidinones, which relate to the chemical structure of this compound. The research, (Misra et al., 2011), focused on the isolation and structural characterization of the products, providing insights into the chemistry of these compounds.
Future Directions
Pyrrolidine compounds, including 3-Pyrrolidinyl 2-chloroacetate hydrochloride, have potential uses in the pharmaceutical industry. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and there is ongoing research into the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
pyrrolidin-3-yl 2-chloroacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2.ClH/c7-3-6(9)10-5-1-2-8-4-5;/h5,8H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIJOASVXJXMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219956-79-2 | |
Record name | Acetic acid, 2-chloro-, 3-pyrrolidinyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219956-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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